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Cyclohexanamine;2-methylpropanoic acid

Cat. No.: B14307927
CAS No.: 112381-47-2
M. Wt: 187.28 g/mol
InChI Key: KRMPLHBVOITKDO-UHFFFAOYSA-N
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Description

Conceptual Framework of Organic Acid-Base Complexation in Solution and Solid States

The formation of salts from organic acids and bases is a process governed by the relative acidity and basicity of the components, often quantified by their pKa values. acs.orgchemistrysteps.com In solution, an equilibrium exists between the neutral acid and base molecules and their corresponding ionized salt forms. acs.orglibretexts.org The extent of proton transfer is dependent on the pKa difference between the conjugate acid of the base and the carboxylic acid. acs.org A significant pKa difference generally favors the formation of a salt through proton transfer. acs.org

In the solid state, these interactions lead to the creation of highly ordered structures known as supramolecular assemblies. acs.org The primary interactions driving this self-assembly are charge-assisted hydrogen bonds between the ammonium (B1175870) cation (R-NH3+) and the carboxylate anion (R'-COO-). acs.org These hydrogen bonds are robust and directional, leading to predictable patterns and networks within the crystal lattice. acs.org The resulting solid-state architecture can vary, forming simple salts, or more complex structures like cocrystals, where neutral acid or base molecules are incorporated into the lattice. acs.orgresearchgate.net The study of these solid-state structures is crucial for understanding and designing materials with specific physical and chemical properties. nih.gov

Significance of Cyclohexanamine and 2-Methylpropanoic Acid in Chemical Synthesis and Supramolecular Assembly

Both cyclohexanamine and 2-methylpropanoic acid are valuable compounds in their own right, serving as key intermediates and building blocks in various chemical applications. haz-map.com

Cyclohexanamine (Cyclohexylamine) is a primary aliphatic amine used extensively in organic synthesis. atamankimya.com It is a precursor for sulfenamide-based reagents that act as accelerators in the vulcanization of rubber. wikipedia.org Furthermore, it is a building block for numerous pharmaceuticals, including mucolytics, analgesics, and bronchodilators. atamankimya.comwikipedia.org Its derivatives are also used in the production of herbicides and artificial sweeteners like cyclamate. atamankimya.com The amine itself is an effective corrosion inhibitor, particularly in boiler water treatment systems. lithium-chemical.com

2-Methylpropanoic Acid (Isobutyric Acid) is a short-chain fatty acid with a distinct odor. haz-map.comwikipedia.org It is primarily used in the synthesis of its esters, which are valued for their fruity aromas and are used as flavoring and fragrance agents. haz-map.comchemicalbook.com The acid also finds application as a tanning agent, a disinfecting agent, and in the manufacture of textile chemicals, stabilizers, and preservatives. haz-map.com

The combination of these two molecules into a salt is significant for supramolecular assembly. The formation of amine-carboxylate salts provides a reliable method for creating intricate hydrogen-bonded networks. acs.org The study of the crystal structures of salts derived from chiral primary amines and achiral carboxylic acids has revealed commonly occurring supramolecular patterns, which are crucial for applications such as the resolution of racemic mixtures. acs.org

Below are the physicochemical properties of the individual components.

Physicochemical Properties of Cyclohexanamine and 2-Methylpropanoic Acid
Property Cyclohexanamine 2-Methylpropanoic Acid
IUPAC Name Cyclohexanamine 2-Methylpropanoic acid
Synonyms Aminocyclohexane, Hexahydroaniline Isobutyric acid, Isobutanoic acid
CAS Number 108-91-8 79-31-2
Chemical Formula C6H13N C4H8O2
Molar Mass 99.17 g/mol 88.11 g/mol
Appearance Clear to yellowish liquid Colorless liquid
Odor Strong, fishy, amine odor Somewhat unpleasant, pungent
Boiling Point 134.5 °C 155 °C
Melting Point -17.7 °C -47 °C
Density 0.8647 g/cm³ 0.9697 g/cm³ (at 0 °C)
Solubility in Water Miscible Soluble
pKa 10.64 4.86

Data sourced from multiple references. wikipedia.orgwikipedia.org

Current Research Landscape and Future Directions for Cyclohexanamine 2-Methylpropanoate (B1197409) Systems

While specific research on the "Cyclohexanamine; 2-methylpropanoic acid" salt is not extensively documented in publicly available literature, the broader field of amine carboxylates is an active area of investigation. Current research often focuses on the synthesis and characterization of novel salts and cocrystals for various applications. organic-chemistry.orgnih.govdoi.org A significant area of interest is in materials science, where the self-assembly properties of these salts are exploited to create functional materials. For instance, amine carboxylates are studied as vapor phase corrosion inhibitors. researchgate.nettandfonline.com

Future research on the cyclohexanamine 2-methylpropanoate system could logically extend from the known applications of its components. Given that cyclohexanamine is a known corrosion inhibitor, its salt with 2-methylpropanoic acid could be investigated for enhanced or synergistic corrosion inhibition properties. researchgate.net The pharmaceutical relevance of cyclohexanamine suggests that its salts could be explored as a means of delivering active pharmaceutical ingredients (APIs) with improved solubility or stability. The direct coupling of carboxylate salts with amines is an efficient method for amide synthesis, indicating that this system could be a precursor in certain synthetic pathways. organic-chemistry.orgnih.govnih.govdur.ac.uk

Furthermore, detailed characterization of the cyclohexanamine 2-methylpropanoate salt, including single-crystal X-ray diffraction, would provide valuable insights into its supramolecular structure. doi.org Understanding the hydrogen bonding patterns and crystal packing could inform the design of new materials with tailored properties, contributing to the advancing field of crystal engineering. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO2 B14307927 Cyclohexanamine;2-methylpropanoic acid CAS No. 112381-47-2

Properties

CAS No.

112381-47-2

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

cyclohexanamine;2-methylpropanoic acid

InChI

InChI=1S/C6H13N.C4H8O2/c7-6-4-2-1-3-5-6;1-3(2)4(5)6/h6H,1-5,7H2;3H,1-2H3,(H,5,6)

InChI Key

KRMPLHBVOITKDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)O.C1CCC(CC1)N

Origin of Product

United States

Synthetic Methodologies for Cyclohexanamine 2 Methylpropanoate and Its Derivatives

Direct Salt Formation Strategies

The formation of Cyclohexanamine 2-methylpropanoate (B1197409) involves a direct acid-base reaction. The efficiency of this process, including the yield and purity of the resulting salt, is highly dependent on the reaction conditions. Key strategies for optimizing the synthesis of this and related amine carboxylate salts are detailed below.

Controlled crystallization and precipitation are crucial techniques for isolating pure amine carboxylate salts. The process generally involves dissolving the amine and carboxylic acid in a suitable solvent and then inducing crystallization or precipitation by altering the conditions, such as temperature or solvent composition.

A general protocol for the crystallization of an amine carboxylate salt involves the following steps:

Dissolution of the carboxylic acid and the amine in a chosen solvent at a specific concentration.

Heating the solution to ensure complete dissolution.

Controlled cooling of the solution to induce crystallization.

Isolation of the crystals by filtration.

Washing the crystals with a suitable solvent to remove impurities.

Drying the crystals to remove residual solvent.

The choice of crystallization method can significantly impact the crystal size and purity. Common techniques include slow cooling, solvent evaporation, and anti-solvent addition. For instance, the purification of cyclohexylamine-containing salts has been achieved through reslurry techniques and washing with specific solvent mixtures to enhance purity. google.com

Table 1: Illustrative Crystallization Protocol for an Amine Carboxylate Salt

Step Parameter Condition Purpose
1 Reactants Carboxylic Acid, Amine Starting materials for salt formation.
2 Solvent e.g., Ethyl Acetate (B1210297), Ethanol, Water To dissolve reactants and facilitate reaction.
3 Temperature 50-80 °C (or reflux) To ensure complete dissolution of reactants.
4 Cooling Rate Slow cooling (e.g., 5-10 °C/hour) To promote the formation of large, pure crystals.
5 Isolation Vacuum Filtration To separate the solid salt from the mother liquor.
6 Washing Cold solvent (same as crystallization solvent) To remove residual impurities from the crystal surface.
7 Drying Vacuum oven at 40-50 °C To remove any remaining solvent from the final product.

The choice of solvent is a critical factor in the synthesis and purification of amine carboxylate salts as it influences both the solubility of the reactants and the resulting salt, thereby affecting the yield and purity of the product. A suitable solvent should ideally dissolve the reactants but have limited solubility for the salt, especially at lower temperatures, to ensure high recovery.

Research on the purification of various amines through salt formation has highlighted the importance of solvent screening. beilstein-journals.org Solvents such as ethyl acetate (EtOAc), pentane, acetonitrile (B52724) (CH₃CN), and diethyl ether (Et₂O) have been successfully employed for the precipitation and crystallization of amine salts. beilstein-journals.org The selection of an appropriate solvent is key to achieving successful precipitation or crystallization of the desired amine salt. beilstein-journals.org For instance, in the purification of dicyclohexylamine, the use of a suitable solvent that enables the precipitation of the amine salt is a critical step for success. beilstein-journals.org

Table 2: Effect of Different Solvents on Amine Salt Crystallization

Solvent Polarity Typical Observations Potential Impact on Purity
Ethyl Acetate Medium Good solvent for many organic acids and amines; often provides good yields of crystalline salts upon cooling. Can be effective in excluding non-polar impurities from the crystal lattice.
Pentane Non-polar Often used as an anti-solvent to induce precipitation; reactants may have limited solubility. Can lead to rapid precipitation, potentially trapping impurities.
Acetonitrile Polar aprotic Can dissolve a wide range of reactants; salt solubility may be significant. May require co-solvents or lower temperatures to achieve high yields.
Ethanol/Water Polar protic High solubility for both reactants and salts; often used for recrystallization to improve purity. The presence of water can sometimes lead to the formation of hydrates. google.com

The stoichiometry of the acid and amine is a fundamental parameter that dictates the structure of the resulting salt. In the case of a monoprotic acid like 2-methylpropanoic acid and a monoamine like cyclohexanamine, a 1:1 stoichiometric ratio is expected to form the simple carboxylate salt, Cyclohexanamine 2-methylpropanoate.

Controlling the stoichiometry is essential for ensuring the formation of the desired salt and avoiding the presence of unreacted starting materials in the final product. Precise control over the molar equivalents of the acid and amine is particularly important when dealing with polyprotic acids or polyamines, where multiple salt forms are possible. Even with a 1:1 system, slight excesses of one reactant can sometimes influence crystal packing and morphology. In industrial applications, maintaining strict stoichiometric control is crucial for process consistency and product quality. The pKa difference between the carboxylic acid and the amine can also play a role in the completeness of the salt formation. rsc.org

Synthesis of 2-Methylpropanoic Acid Derivatives

The carboxylic acid moiety of 2-methylpropanoic acid is a versatile functional group that can be modified to synthesize a wide range of derivatives with diverse applications.

While 2-methylpropanoic acid itself is achiral, the synthesis of chiral analogues, where the methine proton is replaced by a substituent, is of significant interest, particularly in the development of pharmaceuticals. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule.

One common strategy for achieving stereoselectivity is the use of chiral auxiliaries. For example, L-(-)-menthol has been used as a chiral auxiliary for the enantiospecific synthesis of artificial glutamate (B1630785) analogs. anjs.edu.iq In this approach, the racemic carboxylic acid is esterified with the chiral alcohol, leading to the formation of diastereomers that can be separated by chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the carboxylic acid. anjs.edu.iq

Another approach is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted. This method has been successfully applied to the preparation of chiral 2-aryl-2-fluoropropanoic acids. google.com

The carboxylic acid group of 2-methylpropanoic acid can be readily converted into other functional groups, such as esters and amides. These derivatization strategies are fundamental in organic synthesis for creating new molecules with specific properties.

Esterification: 2-Methylpropanoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. A simple and convenient method for ester synthesis involves the reaction of the carboxylic acid with an alkyl halide using a stoichiometric amount of tetrabutylammonium (B224687) fluoride (B91410) as a base. nih.gov

Amide Formation: The reaction of a carboxylic acid with an amine to form an amide is a common transformation. However, the direct reaction often requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. researchgate.net To overcome this, various coupling reagents are used to activate the carboxylic acid. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the amide. researchgate.net The use of titanium(IV) chloride (TiCl₄) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines. crystallizationsystems.com

Table 3: Common Derivatization Reactions of 2-Methylpropanoic Acid

Derivative Reagents and Conditions General Reaction
Ester Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat R-COOH + R'-OH ⇌ R-COOR' + H₂O
Acyl Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Preparation of Modified 2-Methylpropanoic Acid Precursors

The formation of the amide bond in cyclohexanamine 2-methylpropanoate necessitates the activation of the carboxylic acid group of 2-methylpropanoic acid to facilitate its reaction with the amine group of cyclohexanamine. Direct reaction between a carboxylic acid and an amine to form an amide is typically a high-temperature process that can be unsuitable for complex molecules. Therefore, coupling reagents are widely employed to create a more reactive acyl intermediate under milder conditions.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The mechanism of activation by DCC involves the carboxylic acid adding to one of the double bonds of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then susceptible to nucleophilic attack by the amine. The addition of HOBt can improve reaction efficiency by forming an active ester intermediate, which is less prone to side reactions and can react cleanly with the amine. luxembourg-bio.comresearchgate.net

Another effective coupling system is the use of EDC in combination with HOBt. This method is particularly advantageous as the urea (B33335) byproduct formed from EDC is water-soluble, simplifying purification. nih.govreddit.com The reaction proceeds through the formation of an active HOBt ester of the carboxylic acid, which then readily reacts with the amine. nih.gov The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate the reaction by acting as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate. nih.gov

The choice of coupling reagent and reaction conditions can be tailored based on the specific substrates and desired purity of the final product. Below is a table summarizing common coupling agents used for amide bond formation.

Coupling Reagent SystemAdditive/CatalystTypical SolventKey Features
Dicyclohexylcarbodiimide (DCC)DMAP (catalytic)Dichloromethane (DCM), Dimethylformamide (DMF)Forms a highly reactive O-acylisourea intermediate. The dicyclohexylurea byproduct is insoluble and can be removed by filtration. libretexts.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)HOBt, DMAP (catalytic)Dichloromethane (DCM), Dimethylformamide (DMF), AcetonitrileThe urea byproduct is water-soluble, simplifying workup. Often used in combination with HOBt to improve efficiency and reduce side reactions. nih.govreddit.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Diisopropylethylamine (DIPEA)Dimethylformamide (DMF)A phosphonium-based coupling reagent that is highly efficient but can be more expensive.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEADimethylformamide (DMF)An aminium-based coupling reagent known for its high efficiency and low rates of racemization.

Synthetic Routes to Cyclohexanamine Derivatives

The functionalization of the cyclohexanamine core allows for the creation of a diverse library of derivatives with potentially unique properties. Strategic modifications can be made to the cyclohexane (B81311) ring, the amine group, or by constructing new fused ring systems.

Regioselective Functionalization of the Cyclohexane Ring System

Achieving regioselectivity in the functionalization of the C-H bonds of the cyclohexane ring is a significant synthetic challenge. Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have provided powerful tools to address this challenge. The amine group of cyclohexanamine, or a derivative thereof, can act as a directing group, guiding the catalyst to a specific C-H bond.

Palladium-catalyzed C-H functionalization has been successfully employed for the selective modification of alicyclic amines. sci-hub.senih.gov By installing a suitable directing group on the amine nitrogen, the palladium catalyst can be brought into proximity with specific C-H bonds on the cyclohexane ring, leading to their selective arylation, alkenylation, or other transformations. The choice of directing group and ligand is crucial for controlling the regioselectivity of the reaction. For instance, a transannular approach using a palladium catalyst can selectively functionalize C-H bonds at positions remote from the nitrogen atom by leveraging the boat conformation of the substrate. sci-hub.senih.gov

Introduction of Amine Protecting Groups and Directing Groups for Synthetic Transformations

To facilitate synthetic manipulations and control reactivity, the amine group of cyclohexanamine is often protected. A protecting group masks the nucleophilic and basic nature of the amine, preventing it from interfering with subsequent reactions. Furthermore, as mentioned above, the protecting group can also serve as a directing group to achieve regioselective functionalization.

A commonly used protecting group for amines is the tert-butoxycarbonyl (Boc) group. The Boc group is easily introduced by reacting cyclohexanamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net The resulting N-Boc-cyclohexanamine is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. The Boc group can influence the stereochemical outcome of reactions and can be used to direct metallation to specific positions on the cyclohexane ring. researchgate.net For example, N-Boc-protected cyclopropylamines have been shown to undergo regioselective lithiation, allowing for the introduction of various functional groups. researchgate.net

The table below lists some common amine protecting groups and their typical deprotection conditions.

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBasic conditions (e.g., piperidine)

Synthesis of Heterocyclic Cyclohexanamine Analogues

The construction of new heterocyclic rings fused to the cyclohexanamine scaffold leads to the formation of novel polycyclic structures with potential applications in medicinal chemistry. Various synthetic strategies can be employed to build these fused systems.

One approach involves the Beckmann rearrangement of cyclohexanone (B45756) oxime to produce ε-caprolactam, which is a seven-membered lactam. libretexts.orgresearchgate.netwikipedia.orgnih.gov This lactam can then serve as a precursor for the synthesis of fused azepane derivatives. Azepanes are seven-membered saturated nitrogen-containing heterocycles.

Another strategy involves the synthesis of quinazoline (B50416) derivatives from aminocyclohexane precursors. Quinazolines are bicyclic heterocycles containing a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. These can be synthesized through various methods, including the reaction of 2-aminobenzonitriles with cyclohexanone or through metal-catalyzed C-H amination reactions. marquette.edunih.govnih.govsemanticscholar.orgorganic-chemistry.org

Furthermore, fused piperidine (B6355638) derivatives can be synthesized from cyclohexanamine. Piperidine is a six-membered saturated nitrogen-containing heterocycle. Synthetic routes to fused piperidines can involve intramolecular cyclization reactions of appropriately functionalized cyclohexanamine derivatives. nih.govbeilstein-journals.orgnih.govgoogle.com

The table below provides an overview of some heterocyclic systems that can be synthesized from cyclohexanamine precursors.

Heterocyclic SystemRing SizeSynthetic Strategy
Fused Azepane7-memberedBeckmann rearrangement of cyclohexanone oxime followed by further transformations. libretexts.orgresearchgate.netwikipedia.orgnih.gov
Fused Quinazoline6,6-membered bicyclicReaction of aminocyclohexane precursors with 2-aminobenzonitriles or related compounds. marquette.edunih.govnih.govsemanticscholar.orgorganic-chemistry.org
Fused Piperidine6-memberedIntramolecular cyclization of functionalized cyclohexanamine derivatives. nih.govbeilstein-journals.orgnih.govgoogle.com

Advanced Spectroscopic and Chromatographic Characterization of Cyclohexanamine 2 Methylpropanoate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Cyclohexanamine; 2-methylpropanoic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the atoms within the molecule.

Proton (¹H) NMR Spectroscopic Analysis of Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy of the cyclohexylammonium 2-methylpropanoate (B1197409) salt reveals distinct signals corresponding to the cationic (cyclohexylammonium) and anionic (2-methylpropanoate) moieties. The formation of the salt involves the transfer of a proton from the carboxylic acid to the amine, leading to significant changes in the chemical shifts compared to the neutral starting materials.

In the neutral cyclohexylamine (B46788) molecule, the protons on the cyclohexane (B81311) ring typically appear as a complex series of multiplets in the range of approximately 1.0-3.0 ppm. chemicalbook.com The proton attached to the nitrogen-bearing carbon (C1) is found further downfield, around 2.6 ppm, due to the deshielding effect of the nitrogen atom. chemicalbook.com Upon protonation to form the cyclohexylammonium ion, the electron-withdrawing character of the newly formed -NH₃⁺ group further deshields the adjacent protons. Consequently, the signal for the C1 proton shifts downfield, typically to around 3.1-3.2 ppm, as observed in similar structures like cyclohexylamine hydrochloride. chemicalbook.com The ring protons also experience a downfield shift, though to a lesser extent. The protons on the ammonium (B1175870) group (-NH₃⁺) are expected to appear as a broad signal, the chemical shift of which can be highly dependent on solvent and concentration.

For the 2-methylpropanoate anion, the most notable change from its parent carboxylic acid is the disappearance of the acidic proton signal, which is typically found far downfield (>10 ppm). The methine proton (-CH) is observed around 2.4-2.6 ppm, and the two equivalent methyl groups (-CH₃) give rise to a strong doublet signal around 1.1-1.2 ppm.

The coupling patterns remain informative. For instance, the doublet for the methyl protons of the 2-methylpropanoate anion arises from spin-spin coupling with the single methine proton, according to the n+1 rule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in ppm
Assignment Cyclohexylamine (Neutral) 2-Methylpropanoic Acid (Neutral) Cyclohexylammonium 2-Methylpropanoate (Salt) Reference
Cyclohexyl -CH(N)~2.6-~3.1 chemicalbook.comchemicalbook.com
Cyclohexyl -CH₂~1.0-1.9-~1.1-2.0 chemicalbook.comchemicalbook.com
Amine/Ammonium -NH₂/-NH₃⁺~1.2 (broad)-Variable (broad) libretexts.org
Carboxyl -COOH-~11.9Disappears chemicalbook.com
Isobutyryl -CH-~2.6~2.5 chemicalbook.com
Isobutyryl -CH₃-~1.2~1.2 chemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Assessment

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of the compound. As with ¹H NMR, the chemical shifts in the salt differ from those of the neutral precursors due to the changes in electronic environments upon ion formation.

In the cyclohexylammonium cation, the carbon atom bonded to the nitrogen (C1) is the most affected. Its resonance shifts downfield upon protonation of the amine group, reflecting the increased electron-withdrawing nature of the ammonium group. The other carbon atoms of the cyclohexane ring (C2, C3, C4) also experience slight downfield shifts.

For the 2-methylpropanoate anion, the most significant change occurs at the carboxyl carbon. Upon deprotonation of the carboxylic acid, the carboxylate carbon (-COO⁻) becomes more shielded due to increased electron density, resulting in an upfield shift compared to the neutral acid's carbonyl carbon (-COOH). nih.gov For 2-methylpropanoic acid, the carbonyl carbon appears around 185 ppm, while in the carboxylate form, it is expected to shift to a lower value. The chemical shifts of the methine and methyl carbons of the anion are less affected but may show minor shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
Assignment Cyclohexylamine (Neutral) 2-Methylpropanoic Acid (Neutral) Cyclohexylammonium 2-Methylpropanoate (Salt) Reference
Cyclohexyl -C(N)~50.5-~51-53 scielo.br
Cyclohexyl -C2/C6~37.1-~33-35 scielo.br
Cyclohexyl -C3/C5~25.6-~24-25 scielo.br
Cyclohexyl -C4~25.0-~24-25 scielo.br
Carboxyl/Carboxylate C=O-~185~180-183 chemicalbook.comnih.gov
Isobutyryl -CH-~33.9~35-36 chemicalbook.com
Isobutyryl -CH₃-~18.9~19-20 chemicalbook.com

Advanced Multinuclear NMR Techniques (e.g., ¹⁵N) for Comprehensive Characterization

To gain deeper insight into the electronic structure, particularly at the nitrogen center, ¹⁵N NMR spectroscopy can be employed. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N, but ¹⁵N is preferred for high-resolution studies due to its spin-1/2 nature, which results in sharper signals. huji.ac.il

The chemical shift of the nitrogen atom is highly sensitive to its chemical environment, including its protonation state and hybridization. For a neutral primary aliphatic amine like cyclohexylamine, the ¹⁵N chemical shift typically falls within the 0 to 60 ppm range (referenced to liquid NH₃). science-and-fun.de Upon protonation to form the cyclohexylammonium ion (-NH₃⁺), the nitrogen nucleus becomes significantly deshielded. This deshielding effect causes a substantial downfield shift in the ¹⁵N resonance, moving it into the characteristic range for aliphatic ammonium ions, which is approximately 20 to 60 ppm, but generally downfield from the corresponding neutral amine. science-and-fun.de This observable shift provides direct evidence of the proton transfer and salt formation.

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying functional groups and probing the extensive hydrogen bonding network within the cyclohexylammonium 2-methylpropanoate salt.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The FT-IR spectrum of the salt is dominated by features indicative of the ammonium and carboxylate groups and the strong ionic and hydrogen-bonding interactions between them.

Key spectral changes upon salt formation include:

Disappearance of O-H Stretch: The broad absorption band characteristic of the carboxylic acid O-H stretching vibration, typically found between 2500 and 3300 cm⁻¹, disappears.

Appearance of N-H⁺ Stretch: A very broad and strong absorption band appears in the region of 2200-3200 cm⁻¹. This band is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺) involved in strong hydrogen bonding with the carboxylate anions. libretexts.org

Shift in C=O Stretch: The sharp, intense C=O stretching band of the neutral carboxylic acid (dimer), usually located around 1700-1725 cm⁻¹, is replaced by two distinct bands for the carboxylate anion (-COO⁻). These are the asymmetric stretching vibration (νₐₛ) appearing at a lower frequency, typically 1550-1620 cm⁻¹, and the symmetric stretching vibration (νₛ) appearing at a higher frequency, around 1380-1420 cm⁻¹. The large separation between these two bands is characteristic of the ionic carboxylate group. rsc.org

N-H Bending: The scissoring vibration of the primary amine (-NH₂) at 1550-1650 cm⁻¹ is replaced by the bending (scissoring) vibrations of the ammonium group (-NH₃⁺), which typically appear in the 1500-1600 cm⁻¹ region. libretexts.org

These features collectively provide unequivocal evidence of the proton transfer from the carboxylic acid to the amine, confirming the formation of the cyclohexylammonium 2-methylpropanoate salt and highlighting the strong intermolecular hydrogen bonding present in the system. researchgate.net

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability rather than changes in dipole moment. mdpi.com While N-H and O-H stretching bands are often weak in Raman spectra, other functional groups provide characteristic signals.

In the spectrum of cyclohexylammonium 2-methylpropanoate, key features would include:

Symmetric Carboxylate Stretch: The symmetric stretching vibration (νₛ) of the carboxylate group (-COO⁻) around 1400 cm⁻¹ is often strong and sharp in the Raman spectrum, providing a clear marker for the anion.

C-H Stretching: The C-H stretching vibrations of the aliphatic cyclohexyl and isobutyryl groups are typically prominent in the 2800-3000 cm⁻¹ region.

Skeletal Vibrations: The carbon skeleton of both the cation and anion gives rise to a series of bands in the fingerprint region (<1500 cm⁻¹), which can be used for detailed structural confirmation.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of the Cyclohexanamine; 2-methylpropanoic acid salt. When subjected to ionization, typically electron ionization (EI), the salt will likely dissociate into its constituent amine and carboxylic acid components, which then ionize and fragment individually. The resulting spectrum is a composite, showing characteristic ions for both cyclohexanamine (C₆H₁₃N, Mol. Wt.: 99.17 g/mol ) and 2-methylpropanoic acid (C₄H₈O₂, Mol. Wt.: 88.11 g/mol ).

The molecular ion for cyclohexanamine ([C₆H₁₃N]⁺˙) would appear at a mass-to-charge ratio (m/z) of 99. The fragmentation of cycloalkylamines is characterized by α-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring fragmentation. A prominent peak is often observed at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion, formed through rearrangement. future4200.com Another significant fragmentation pathway for cyclic amines involves the loss of an ethyl group (C₂H₅•), leading to characteristic fragment ions. future4200.comdocbrown.info

For 2-methylpropanoic acid, the molecular ion ([C₄H₈O₂]⁺˙) would be observed at m/z 88. Its fragmentation is dominated by cleavage of bonds adjacent to the carbonyl group. libretexts.org Key fragment ions include the loss of a hydroxyl radical (•OH) to form the acylium ion [M-17]⁺ at m/z 71, and the loss of the carboxyl group (•COOH) to form the isopropyl cation [M-45]⁺ at m/z 43, which is often the base peak. libretexts.orgchemguide.co.uk The McLafferty rearrangement can also produce a characteristic ion at m/z 45.

Analyte Componentm/z ValueProposed Fragment IonFragmentation Pathway
Cyclohexanamine99[C₆H₁₃N]⁺˙Molecular Ion (M⁺˙)
Cyclohexanamine56[C₄H₈]⁺˙Loss of •CH₂NH₂ via ring cleavage
Cyclohexanamine43[C₃H₇]⁺Ring fragmentation
Cyclohexanamine30[CH₄N]⁺α-cleavage and rearrangement to [CH₂=NH₂]⁺
2-Methylpropanoic Acid88[C₄H₈O₂]⁺˙Molecular Ion (M⁺˙)
2-Methylpropanoic Acid71[C₄H₇O]⁺Loss of •OH (M-17)
2-Methylpropanoic Acid45[CH₂O₂H]⁺McLafferty Rearrangement
2-Methylpropanoic Acid43[C₃H₇]⁺Loss of •COOH (M-45), Base Peak

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing Determination

For an amine-carboxylic acid salt, the key structural feature to be determined is the nature of the hydrogen bonding between the cyclohexylammonium cation and the 2-methylpropanoate anion. acs.org In such salts, the proton from the carboxylic acid is transferred to the amine, creating an ammonium cation (R-NH₃⁺) and a carboxylate anion (R'-COO⁻). The solid-state structure is then stabilized by strong N-H···O hydrogen bonds between these ions. researchgate.net

X-ray crystallographic studies of similar primary amine-carboxylate salts have revealed characteristic hydrogen-bond networks. These can include columnar arrangements where cations and anions align around a screw axis or planar networks stabilized by extensive hydrogen bonding. acs.org The specific packing arrangement is influenced by van der Waals interactions between the cyclohexyl and isopropyl groups. Analysis of the crystal structure would provide precise data on the geometry of these hydrogen bonds and how the ions pack to form the macroscopic crystal.

Crystallographic ParameterInformation Provided
Crystal System & Space GroupDefines the symmetry and periodicity of the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)Provides the size and shape of the repeating crystal lattice unit.
Atomic Coordinates (x, y, z)Specifies the precise position of each atom within the unit cell.
Bond Lengths & AnglesDetermines the exact molecular geometry of the ammonium cation and carboxylate anion.
Hydrogen Bond GeometryCharacterizes the distances and angles of the crucial N-H···O interactions stabilizing the structure.
Crystal Packing DiagramsVisualizes the three-dimensional arrangement of ions and their intermolecular interactions.

Chromatographic Methodologies for Separation, Purification, and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purity assessment of the cyclohexanamine; 2-methylpropanoic acid salt. Due to the ionic and polar nature of the compound, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly effective. helixchrom.com

A typical HPLC method would utilize a C18 or a specialized mixed-mode column. The mobile phase would likely consist of an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com Adjusting the pH of the mobile phase is critical for controlling the retention of both the amine and the carboxylic acid. Detection can be achieved using a UV detector if the components have a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). helixchrom.com For trace analysis, pre-column derivatization with reagents like benzoyl chloride can be used to enhance detectability. acs.org

ParameterTypical Conditions
Stationary Phase (Column)Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm); Mixed-Mode (e.g., Primesep B2, Amaze TH)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient with a buffer (e.g., 10 mM Ammonium Acetate (B1210297), pH 4.8)
Flow Rate0.5 - 1.5 mL/min
DetectionMass Spectrometry (MS), Evaporative Light Scattering (ELSD), UV (if derivatized)
Column Temperature25 - 40 °C

Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers and is particularly well-suited for the chiral resolution of primary amines like cyclohexanamine. wiley.com SFC offers advantages over HPLC, including faster separations, reduced solvent consumption, and higher efficiency. selvita.comresearchgate.net The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier (e.g., methanol, ethanol). nih.gov

For the chiral separation of a primary amine, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based columns (e.g., Chiralpak series) are commonly used, often requiring a basic additive in the mobile phase. nih.gov More recently, crown ether-derived CSPs (e.g., Crownpak® CR-I) have shown excellent efficacy for resolving primary amine racemates, which typically requires an acidic additive like trifluoroacetic acid (TFA). wiley.com The ability to separate the enantiomers of cyclohexanamine is crucial in pharmaceutical contexts where different enantiomers can have distinct biological activities. selvita.com

ParameterTypical Conditions for Chiral Resolution
Stationary Phase (Column)Crown Ether CSP (e.g., Crownpak® CR-I (+)); Polysaccharide CSP (e.g., Chiralpak AD-H)
Mobile PhaseCO₂ / Methanol (or Ethanol) gradient
Additive0.1 - 1.0% Trifluoroacetic Acid (TFA) for Crown Ether CSPs; 0.1 - 1.0% Ammonium Hydroxide for Polysaccharide CSPs
Flow Rate2.0 - 4.0 mL/min
Back Pressure100 - 150 bar
DetectionUV, Mass Spectrometry (MS)

Gas Chromatography (GC) is suitable for analyzing the volatile components of the cyclohexanamine; 2-methylpropanoic acid system, often employed to monitor reaction progress or assess the presence of volatile impurities. icm.edu.pl Due to the polarity and low volatility of the amine and carboxylic acid, derivatization is typically necessary prior to GC analysis to convert them into more volatile and thermally stable compounds.

Cyclohexanamine can be derivatized with reagents such as trifluoroacetic anhydride (B1165640) to form its trifluoroacetyl derivative, which exhibits good chromatographic properties. rsc.org Similarly, 2-methylpropanoic acid can be converted to a volatile ester (e.g., a methyl or isobutyl ester) for analysis. nih.gov The analysis is performed on a capillary column, with the phase polarity (e.g., DB-5, Carbowax) chosen based on the derivatives being separated. Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for identification. icm.edu.pl

ParameterTypical Conditions
Derivatization AgentFor Amine: Trifluoroacetic anhydride (TFAA); For Acid: BF₃/Methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
ColumnFused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID) with a mid-polarity phase (e.g., 5% Phenyl Polysiloxane)
Carrier GasHelium or Hydrogen at ~1-2 mL/min
Injector Temperature250 °C
Oven ProgramTemperature gradient, e.g., 50 °C hold for 2 min, then ramp at 10 °C/min to 280 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Computational and Theoretical Chemistry Investigations of Cyclohexanamine 2 Methylpropanoate Systems

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density of a system. semanticscholar.org For the cyclohexanamine; 2-methylpropanoic acid salt, DFT calculations can provide fundamental insights into its geometry, spectroscopic characteristics, and reactivity.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For the ionic pair of cyclohexylammonium and 2-methylpropanoate (B1197409), this involves finding the minimum energy conformation of both the individual ions and the assembled salt.

The cyclohexylammonium cation can exist in different conformations, primarily the chair form, which is generally the most stable for cyclohexane (B81311) derivatives. sapub.org DFT calculations would optimize bond lengths, bond angles, and dihedral angles to confirm the lowest energy structure. mdpi.com Similarly, the 2-methylpropanoate anion's geometry would be optimized. The crucial part of the investigation is modeling the ionic interaction, particularly the hydrogen bonds formed between the ammonium (B1175870) group (-NH₃⁺) of the cation and the carboxylate group (-COO⁻) of the anion. The optimization process would yield the precise geometry of this interaction, including the N-H···O bond lengths and angles, which are critical to the stability of the salt.

Conformational analysis would explore other possible arrangements of the ions relative to each other to ensure the identified structure is the global minimum on the potential energy surface and not just a local minimum. sapub.org

Table 1: Predicted Optimized Geometrical Parameters for Cyclohexylammonium 2-Methylpropanoate (Illustrative) Note: This table is illustrative and represents the type of data that would be generated from DFT calculations. Actual values would require specific computations.

ParameterDescriptionPredicted Value
N-H···O Bond LengthHydrogen bond distance between ammonium and carboxylate~1.7 - 1.9 Å
N-H···O Bond AngleAngle of the hydrogen bond~160° - 175°
C=O Bond LengthCarboxylate C=O bond~1.25 Å
C-N Bond LengthCyclohexyl C-N bond~1.48 Å

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra.

Vibrational Frequencies: DFT calculations can compute the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. semanticscholar.org For the cyclohexanamine; 2-methylpropanoic acid salt, key predicted frequencies would include the N-H stretching vibrations of the ammonium group, which are significantly affected by hydrogen bonding, and the symmetric and asymmetric stretching vibrations of the carboxylate group. Comparing calculated frequencies with experimental data helps validate the computed structure. semanticscholar.org

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can also be calculated, leading to the prediction of ¹H and ¹³C NMR chemical shifts. semanticscholar.org For instance, the chemical shift of the protons on the ammonium group would be a sensitive probe of the hydrogen bonding environment. The predicted shifts for the cyclohexyl ring and the 2-methylpropanoate moiety can be compared to experimental data, such as the known spectrum of 2-methylpropanoic acid, to confirm assignments. docbrown.info

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative) Note: This table illustrates the comparison between theoretically predicted and experimentally measured spectroscopic data.

Spectroscopic FeaturePredicted Value (DFT)Typical Experimental Range
N-H Stretch (IR)~2800 - 3200 cm⁻¹ (broad)~2800 - 3200 cm⁻¹
COO⁻ Asymmetric Stretch (IR)~1550 - 1610 cm⁻¹~1550 - 1610 cm⁻¹
¹H NMR (⁺NH₃ protons)~7.0 - 8.5 ppmVaries with solvent
¹³C NMR (COO⁻ carbon)~180 - 185 ppm~180 - 185 ppm

DFT can be employed to model the formation of the salt, which is an acid-base reaction. By calculating the energies of the reactants (cyclohexanamine and 2-methylpropanoic acid), the transition state, and the product (the ion pair), a reaction energy profile can be constructed. This profile reveals the thermodynamics of the salt formation, indicating whether the process is energetically favorable. The activation energy for the proton transfer can also be determined, providing insight into the kinetics of the reaction. mdpi.com This modeling helps to understand the fundamental chemical processes governing the creation of the compound. researchgate.net

Molecular Dynamics Simulations for Understanding Solution and Solid-State Behavior

While DFT is excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. mdpi.commdpi.com MD simulations can model the cyclohexanamine; 2-methylpropanoic acid salt in both the condensed phase (solid-state) and in solution.

In the solid state, MD can be used to predict crystal packing arrangements and to understand the collective vibrational modes (phonons). In solution, MD simulations can reveal crucial information about solvation, ion pairing, and aggregation. nih.gov By simulating the salt in a solvent box (e.g., water or an organic solvent), one can observe how solvent molecules arrange around the cyclohexylammonium and 2-methylpropanoate ions. nih.gov The simulations can also calculate properties like the radial distribution function, which gives the probability of finding one ion at a certain distance from another, providing insights into whether the ions exist as tightly bound pairs or as dissociated species in solution. researchgate.net

Quantum Chemical Analysis of Non-Covalent Interactions within the Salt and its Assemblies

The stability and structure of the cyclohexanamine; 2-methylpropanoate salt are dominated by non-covalent interactions, primarily the strong hydrogen bonds between the cation and anion. rsc.org Quantum chemical methods can be used to analyze these interactions in detail.

Theoretical Characterization of Charge Transfer Phenomena and Nonlinear Optical Properties

The formation of the salt involves a significant charge transfer, as a proton moves from the carboxylic acid to the amine. Theoretical calculations can quantify this charge transfer. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. researchgate.net For this salt, the HOMO is expected to be localized on the carboxylate anion, while the LUMO would be on the ammonium cation. The energy gap between the HOMO and LUMO is an important indicator of the chemical reactivity and electronic stability of the compound.

Furthermore, compounds with significant intramolecular charge transfer can exhibit nonlinear optical (NLO) properties. mdpi.comuea.ac.uk Theoretical calculations can predict the first hyperpolarizability (β), a measure of the second-order NLO response. uci.edu By applying a computational electric field, the response of the molecule's dipole moment can be calculated to determine if the cyclohexanamine; 2-methylpropanoic acid system has the potential for applications in NLO materials. mdpi.com

Graph Theoretical Approaches to Molecular Aggregation and Hydrogen Bond Networks

In the computational investigation of Cyclohexanamine; 2-methylpropanoic acid systems, graph theory provides a powerful framework for quantifying the complex network of intermolecular interactions that govern molecular aggregation and hydrogen bonding. nih.govnih.gov This approach simplifies the intricate arrangement of molecules into a set of vertices (nodes) and edges (lines), allowing for a systematic and quantitative analysis of network topology. nih.govresearchgate.net In this context, molecules or specific functional groups (like the amine group of cyclohexanamine or the carboxylic acid group of 2-methylpropanoic acid) are treated as vertices, while the hydrogen bonds between them are represented as edges. nih.gov

By translating molecular arrangements into graphs, researchers can analyze the structural and dynamic properties of the hydrogen-bonded networks formed in these systems. nih.gov This methodology is particularly useful when combined with molecular dynamics (MD) simulations, which provide snapshots of molecular configurations over time. ibs.re.kr Each snapshot can be converted into a graph, and the analysis of a large ensemble of these graphs offers statistical insights into the morphology and stability of molecular aggregates. ibs.re.kr

Detailed research findings from such analyses would typically involve the calculation of various graph-theoretical parameters that describe the network's structure. For instance, the degree distribution reveals the number of hydrogen bonds each molecule participates in, offering insights into the coordination of molecules within an aggregate. The clustering coefficient measures the degree to which nodes in a graph tend to cluster together, providing a measure of the compactness of the molecular aggregates. ibs.re.kr A high clustering coefficient would suggest a dense, crystal-like packing structure, whereas a low coefficient would indicate a more random, sparse network. ibs.re.kr

Another important aspect is the analysis of graph spectra, obtained from the adjacency matrix of the graph, which can help differentiate between various forms of molecular aggregates, such as linear chains, cyclic motifs, or large, extended networks. researchgate.netacs.org These spectral methods provide a "fingerprint" for different types of aggregation morphologies. researchgate.net For amine-carboxylic acid systems like Cyclohexanamine; 2-methylpropanoic acid, graph theory can elucidate the specific hydrogen-bonding motifs that arise from the interaction between the acidic proton of 2-methylpropanoic acid and the lone pair of electrons on the nitrogen atom of cyclohexanamine.

While specific studies employing graph theoretical approaches on Cyclohexanamine; 2-methylpropanoic acid are not prominently available in the public literature, the application of these methods can be illustrated through hypothetical data derived from analogous systems. The following tables present potential findings from a graph theoretical analysis of a simulated Cyclohexanamine; 2-methylpropanoic acid system.

Table 1: Hypothetical Graph Theoretical Parameters for Molecular Aggregates in a Simulated Cyclohexanamine; 2-methylpropanoic acid System

ParameterValueInterpretation
Average Clustering Coefficient0.75Indicates a high degree of local structure and compactness within the molecular aggregates.
Average Node Degree2.5Suggests that, on average, each molecule is involved in 2 to 3 hydrogen bonds.
Network Diameter15 ÅRepresents the longest shortest path between any two molecules in the network, indicating the spatial extent of the aggregates.
Characteristic Path Length5.2 ÅThe average shortest path distance between all pairs of molecules, reflecting the overall connectivity of the network.

Table 2: Hypothetical Hydrogen Bond Motif Analysis using Graph-Set Notation

Motif TypeGraph-Set DescriptorFrequency (%)Description
DimerR²₂(8)45A cyclic motif formed by two acid-amine pairs linked by two hydrogen bonds.
ChainC(4)30A linear chain of alternating cyclohexanamine and 2-methylpropanoic acid molecules.
TetramerR⁴₄(16)15A larger cyclic structure involving four molecules.
Branched Network-10More complex, non-linear aggregations.

These tables illustrate how graph theory can provide a detailed, quantitative description of the hydrogen-bonding patterns and aggregation behavior in Cyclohexanamine; 2-methylpropanoic acid systems. Such analyses are crucial for understanding the relationship between molecular structure and the macroscopic properties of the compound.

Supramolecular Chemistry and Crystal Engineering of Cyclohexanamine 2 Methylpropanoate

Design Principles for Supramolecular Synthons Involving the Acid and Amine Moieties

The design of supramolecular structures relies on the concept of "supramolecular synthons," which are robust and predictable non-covalent interactions that guide the assembly of molecules into larger, ordered structures. mdpi.com In the case of the salt formed between cyclohexanamine and 2-methylpropanoic acid, the primary supramolecular synthon is the ammonium-carboxylate interaction.

This interaction is a result of proton transfer from the carboxylic acid to the amine, creating the charged ammonium (B1175870) (R-NH3+) and carboxylate (R'-COO-) moieties. acs.org The resulting salt bridge is a powerful and directional interaction that dictates the primary assembly of the ions in the solid state. The key design principle revolves around the predictable and strong hydrogen bonds formed between the ammonium protons and the carboxylate oxygen atoms.

The predictability of these synthons is fundamental to designing multicomponent crystalline phases with desired properties. rsc.org The competition between salt formation and co-crystal formation can often be predicted by considering the pKa difference between the carboxylic acid and the amine. rsc.org A significant difference, as is the case with 2-methylpropanoic acid and cyclohexanamine, strongly favors proton transfer and the formation of the ammonium-carboxylate salt synthon.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Solid-State Organization and Crystal Packing

Hydrogen bonds are the principal directional forces governing the solid-state organization of cyclohexylammonium 2-methylpropanoate (B1197409). The three protons of the ammonium group can form hydrogen bonds with the two oxygen atoms of the carboxylate group, leading to various hydrogen-bonding motifs. These interactions are a special type of dipole-dipole attraction with energies that can range from 1 to 40 kcal/mol. nih.gov

The primary interaction is the N+-H···O- hydrogen bond, which is a strong and highly directional interaction. mdpi.com This leads to the formation of discrete ion pairs in the crystal lattice. These ion pairs then further assemble into higher-order structures through additional N+-H···O- hydrogen bonds, creating chains, sheets, or three-dimensional networks. The specific arrangement is influenced by the steric bulk of the cyclohexyl and isopropyl groups, which direct the approach of the ions.

Beyond the dominant hydrogen bonds, other non-covalent interactions play a significant role in the crystal packing: nih.gov

Electrostatic Interactions: The attraction between the positively charged ammonium and negatively charged carboxylate ions is a fundamental force holding the crystal together. nih.gov

Hydrophobic Interactions: The nonpolar cyclohexyl and isopropyl groups can engage in hydrophobic interactions, further stabilizing the crystal structure. mdpi.com

Co-crystallization and Polymorphism Studies of the Acid-Amine Salt

Co-crystallization is a technique used to create multi-component crystalline solids, and it can be a powerful tool for modifying the physicochemical properties of a substance. ijper.orgnih.gov In the context of cyclohexanamine and 2-methylpropanoic acid, co-crystallization studies would involve combining the pre-formed salt with other neutral molecules (co-formers) to generate new crystalline phases. The selection of co-formers is guided by their ability to form predictable supramolecular synthons with the salt. mdpi.comsemanticscholar.orgresearchgate.net

For instance, a co-former with a hydrogen bond donor group could interact with the carboxylate oxygen atoms of the salt, while a co-former with a hydrogen bond acceptor group could interact with the ammonium protons. This can lead to the formation of complex, multi-component assemblies with unique crystal structures and properties.

Polymorphism refers to the ability of a substance to exist in more than one crystalline form. nih.gov These different forms, or polymorphs, have the same chemical composition but different arrangements of the molecules in the crystal lattice. This can lead to variations in physical properties such as melting point, solubility, and stability.

For the cyclohexanamine-2-methylpropanoic acid salt, polymorphism can arise from different hydrogen-bonding patterns or different packing arrangements of the ion pairs. acs.org For example, the ions could pack in a layered structure in one polymorph and a herringbone pattern in another. The specific conditions of crystallization, such as the solvent used, the rate of cooling, and the presence of impurities, can influence which polymorph is formed. nih.gov The study of polymorphism is crucial in materials science as different polymorphs can have significantly different performance characteristics.

Molecular Recognition Phenomena in Host-Guest Systems Involving Cyclohexanamine and 2-Methylpropanoic Acid Derivatives

Molecular recognition is the specific, non-covalent binding of one molecule (the guest) to another (the host). nih.gov This phenomenon is central to many biological processes and has significant applications in areas such as sensing, catalysis, and separations. While simple salts like cyclohexylammonium 2-methylpropanoate are not typically considered traditional host-guest systems, their derivatives can be designed to exhibit molecular recognition properties.

By modifying the cyclohexanamine or 2-methylpropanoic acid components with specific functional groups, it is possible to create cavities or binding sites that can selectively bind to complementary guest molecules. For example, attaching crown ether moieties to the cyclohexyl ring could lead to a host that can recognize and bind specific metal ions.

The principles of molecular recognition in these systems are based on a combination of non-covalent interactions: nih.govresearchgate.net

Hydrogen Bonding: The ammonium and carboxylate groups can act as hydrogen bond donors and acceptors, respectively, to interact with complementary functional groups on a guest molecule.

Electrostatic Interactions: The charged nature of the salt can be exploited to bind to guest molecules with opposite charges or significant dipole moments.

Hydrophobic Effects: The nonpolar cyclohexyl and isopropyl groups can create a hydrophobic pocket that can bind to nonpolar guest molecules in an aqueous environment.

The study of these systems can provide valuable insights into the fundamental principles of molecular recognition and guide the design of new functional materials. nih.govresearchgate.net

Self-Assembly and Self-Organization Phenomena in Solution and Solid State Architectures

Self-assembly is the spontaneous organization of individual molecules into ordered structures through non-covalent interactions. nih.govnih.gov This process is ubiquitous in nature, leading to the formation of complex biological structures like cell membranes and proteins. In the context of cyclohexanamine and 2-methylpropanoic acid, self-assembly can be observed in both solution and the solid state.

In solution, the formation of ion pairs between the cyclohexylammonium cation and the 2-methylpropanoate anion is the first step in the self-assembly process. Depending on the solvent and concentration, these ion pairs can further aggregate to form larger assemblies, such as micelles or vesicles. This process is driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects. nih.gov

In the solid state, self-assembly leads to the formation of the crystal lattice. The molecules organize themselves in a highly ordered, repeating pattern to maximize the favorable non-covalent interactions and achieve a state of minimum energy. The resulting solid-state architecture is a direct consequence of the self-assembly process, guided by the supramolecular synthons discussed earlier. mdpi.com

Self-organization is a related concept that refers to the emergence of complex, ordered structures from the local interactions of individual components. In the crystallization of cyclohexylammonium 2-methylpropanoate, the individual ions self-organize into a macroscopic crystal with a well-defined shape and structure. This process is a beautiful example of how simple molecular interactions can lead to the formation of complex and highly ordered materials. nih.govnih.gov

Table 1: Key Non-Covalent Interactions in the Self-Assembly of Cyclohexylammonium 2-Methylpropanoate

Interaction Type Description Role in Self-Assembly
Hydrogen Bonding Strong, directional interaction between the N-H of the ammonium group and the O of the carboxylate group. nih.govnih.gov Primary driving force for the formation of ion pairs and their subsequent organization into higher-order structures.
Electrostatic Interactions Attraction between the positively charged ammonium ion and the negatively charged carboxylate ion. nih.gov Provides the initial driving force for the association of the acid and amine in solution.
Van der Waals Forces Weak, non-directional forces arising from temporary fluctuations in electron density. Contribute to the overall stability of the crystal lattice by maximizing close packing.
Hydrophobic Interactions Tendency of nonpolar groups (cyclohexyl, isopropyl) to aggregate in aqueous solution. mdpi.com Can drive the formation of larger aggregates in solution and contribute to the stability of the solid-state structure.

Rational Design of Functional Supramolecular Materials Based on the Complex

The understanding of the supramolecular chemistry of the cyclohexanamine-2-methylpropanoic acid salt provides a foundation for the rational design of new functional materials. By systematically modifying the molecular components and controlling the self-assembly process, it is possible to create materials with tailored properties. researchgate.net

For example, the introduction of photoresponsive groups into the acid or amine could lead to the development of light-sensitive materials. Similarly, the incorporation of chiral centers could be used to create materials for enantioselective separations. The possibilities are vast and are limited only by the creativity of the chemist.

The design process for these materials involves a number of key steps:

Molecular Design: The selection and synthesis of the appropriate molecular building blocks with the desired functional groups.

Control of Self-Assembly: The use of specific solvents, temperatures, and other conditions to guide the self-assembly process and obtain the desired supramolecular architecture. mdpi.com

Characterization: The use of a variety of analytical techniques, such as X-ray diffraction, spectroscopy, and microscopy, to characterize the structure and properties of the resulting material.

Property Evaluation: The testing of the material to determine its performance in the desired application.

Through this iterative process of design, synthesis, characterization, and evaluation, it is possible to develop new supramolecular materials with a wide range of applications in areas such as electronics, medicine, and catalysis. researchgate.net

Advanced Research Directions and Emerging Applications in Chemical Sciences

Development of Novel Cyclohexanamine 2-Methylpropanoate-Based Catalytic Systems and Their Mechanistic Studies

The development of novel catalytic systems is a perpetual frontier in chemistry, aimed at enhancing reaction efficiency, selectivity, and sustainability. Organic salts, particularly those derived from amines and carboxylic acids, can exhibit catalytic activity, often functioning as proton-transfer catalysts or as components of bifunctional catalytic systems.

Detailed research findings on the specific catalytic applications of Cyclohexanamine 2-methylpropanoate (B1197409) are not extensively documented in publicly available literature. However, the constituent ions, cyclohexylammonium and 2-methylpropanoate, suggest potential avenues for investigation. The cyclohexylammonium cation can act as a proton donor, potentially catalyzing acid-mediated reactions. The 2-methylpropanoate anion, as a carboxylate, could function as a base or a nucleophile in catalytic cycles.

Mechanistic studies of such a catalytic system would likely involve a combination of kinetic experiments and computational modeling to elucidate the role of each ionic component. Key areas of investigation would include the determination of reaction orders, identification of intermediates, and the calculation of activation energies for proposed catalytic pathways. The steric bulk of the cyclohexyl group and the electronic properties of the isobutyrate moiety would be critical factors in determining the substrate scope and efficiency of any such catalytic system.

Table 1: Potential Catalytic Applications and Mechanistic Study Focus Areas

Potential Catalytic ApplicationKey Mechanistic Questions to Address
Aldol CondensationRole of the 2-methylpropanoate as a basic catalyst.
EsterificationFunction of the cyclohexylammonium cation as a proton donor.
Knoevenagel CondensationSynergistic effects of the acidic and basic components.
Michael AdditionInfluence of ion pairing on the reaction mechanism.

Integration into Dynamic Covalent Chemistry and Combinatorial Libraries for Material Discovery

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex molecular systems that can adapt their constitution in response to external stimuli. The integration of Cyclohexanamine 2-methylpropanoate into such systems could be envisaged through the reversible formation of amide or ester linkages, although this would represent a transformation of the salt itself.

A more direct application lies in the use of amine-carboxylate salts in the generation of combinatorial libraries for the discovery of new materials. By systematically varying the amine and carboxylic acid components, large libraries of salts can be synthesized and screened for desired properties, such as host-guest recognition or the ability to form specific supramolecular architectures. While specific studies focusing on Cyclohexanamine 2-methylpropanoate in this context are not prominent, the principle has been demonstrated with other amine-carboxylate pairs.

The utility of this salt in a combinatorial library would be to serve as a single data point in a larger matrix of compounds, allowing researchers to correlate structural features (like the cyclohexyl and isopropyl groups) with observed material properties.

Exploration in Materials Science for Advanced Functions (e.g., sensing, separation, smart materials)

The self-assembly of organic salts into ordered structures makes them attractive candidates for various applications in materials science. The interplay of hydrogen bonding, ionic interactions, and van der Waals forces in Cyclohexanamine 2-methylpropanoate could lead to the formation of liquid crystals, gels, or other organized phases.

Sensing: The ionic nature of the compound could be exploited for the development of chemical sensors. For instance, the displacement of one of the ions by an analyte could lead to a measurable change in conductivity or an optical signal.

Separation: The potential of Cyclohexanamine 2-methylpropanoate to act as a protic ionic liquid (PIL) could be explored for separation processes, such as in liquid-liquid extractions or as a stationary phase in gas chromatography. The specific polarity and hydrogen bonding capabilities of the salt would determine its selectivity towards different analytes.

Smart Materials: Materials that respond to external stimuli are at the forefront of materials science. The phase behavior of Cyclohexanamine 2-methylpropanoate could be sensitive to temperature, pressure, or the presence of certain chemical vapors, making it a candidate for the development of responsive or "smart" materials.

While these applications are theoretically plausible, dedicated research on Cyclohexanamine 2-methylpropanoate for these specific functions is not yet widely reported.

Innovations in Analytical Methodologies for Complex Formulations and Trace Analysis

The accurate and sensitive detection of Cyclohexanamine 2-methylpropanoate, especially in complex matrices or at trace levels, requires the development of innovative analytical methodologies. Standard techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) would likely be the primary methods for its quantification.

For HPLC analysis, the choice of column (e.g., reversed-phase, ion-exchange) and mobile phase would be critical for achieving good separation from other components. Detection could be achieved using a UV detector if either ion has a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

For trace analysis, LC-MS/MS would be the method of choice due to its high sensitivity and selectivity. The development of a robust LC-MS/MS method would involve the optimization of ionization source parameters and the selection of specific precursor-product ion transitions for both the cyclohexylammonium cation and the 2-methylpropanoate anion.

Table 2: Potential Analytical Methods for Cyclohexanamine 2-Methylpropanoate

Analytical TechniquePurposeKey Considerations
HPLC-UV/ELSDQuantification in formulationsColumn selection, mobile phase optimization.
GC-MSAnalysis of volatile componentsDerivatization may be required for the salt.
LC-MS/MSTrace analysisOptimization of MS parameters, matrix effects.
Ion ChromatographyAnalysis of ionic contentChoice of eluent and suppressor.

Theoretical Advancements in Predicting Supramolecular Behavior and Reactivity from First Principles

First-principles (ab initio) calculations and density functional theory (DFT) are powerful tools for predicting the supramolecular behavior and reactivity of chemical compounds. For Cyclohexanamine 2-methylpropanoate, these computational methods could be employed to:

Predict Crystal Structure: By calculating the lattice energy for different packing arrangements, it is possible to predict the most stable crystal structure of the salt.

Analyze Intermolecular Interactions: The nature and strength of hydrogen bonds, ionic interactions, and other non-covalent forces that govern the self-assembly of the salt can be quantified.

Model Reactivity: The reactivity of the ionic components in different chemical environments can be modeled to understand their potential catalytic activity or degradation pathways.

These theoretical studies can provide valuable insights that guide experimental work and accelerate the discovery of new applications for Cyclohexanamine 2-methylpropanoate. While general computational studies on amine-carboxylate interactions exist, specific theoretical investigations on this particular salt are not extensively found in the literature.

Q & A

Q. What are the standard synthetic routes for preparing cyclohexanamine salts of 2-methylpropanoic acid derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of compounds like 2-(phosphonooxy)acrylic acid–cyclohexanamine (1:3) involves a two-step process:

Phosphorylation : React 2-propenoic acid with phosphoric acid to form the phosphonooxy intermediate.

Amine Coordination : Combine the intermediate with cyclohexanamine in a 1:3 molar ratio under controlled pH (acidic conditions) and temperature (40–60°C) to stabilize the salt formation .
Optimization includes monitoring stoichiometry via titration and adjusting solvent polarity (e.g., using ethanol-water mixtures) to enhance yield.

Q. How can spectroscopic techniques (e.g., NMR, mass spectrometry) differentiate structural isomers of cyclohexanamine–carboxylic acid complexes?

  • Methodological Answer :
  • <sup>31</sup>P NMR : Identifies phosphorylation patterns in intermediates (e.g., distinguishing mono- vs. di-phosphorylated species) .
  • GC-MS : Resolves volatile derivatives (e.g., methyl esters of 2-methylpropanoic acid) with retention time comparisons against reference libraries .
  • FT-IR : Detects carboxylate (C=O stretch at ~1700 cm⁻¹) and amine (N–H bend at ~1600 cm⁻¹) functional groups to confirm coordination .

Advanced Research Questions

Q. How do molar ratios of cyclohexanamine to 2-methylpropanoic acid derivatives influence catalytic or biological activity?

  • Methodological Answer : Comparative studies of 1:1, 1:2, and 1:3 molar complexes reveal:
  • Reactivity : The 1:3 ratio (e.g., 2-(phosphonooxy)acrylic acid–cyclohexanamine) exhibits higher catalytic efficiency in esterification due to increased proton availability from excess amine .
  • Biological Interactions : 1:1 complexes show stronger enzyme inhibition (e.g., cyclohexanamine’s role in disrupting active sites), while 1:3 ratios may enhance solubility for in vivo studies .
    Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics simulations to model steric effects .

Q. What advanced analytical strategies resolve contradictions in impurity profiling of 2-methylpropanoic acid derivatives?

  • Methodological Answer : Impurities like (2RS)-3-bromo-2-methylpropanoic acid (from halogenation side reactions) require:
  • HPLC-MS/MS : Hyphenated techniques with reverse-phase C18 columns and electrospray ionization (ESI) to separate and identify trace contaminants (<0.1% abundance) .
  • Isotopic Labeling : Use <sup>13</sup>C-labeled precursors to track unintended bromination pathways during synthesis .

Q. How can enzyme engineering improve the biocatalytic production of 2-methylpropanoic acid derivatives?

  • Methodological Answer :
  • Directed Evolution : Modify cyclohexanone monooxygenase (CHMO) to enhance enantioselectivity in oxidizing 2-methylpropanal to 2-methylpropanoic acid. Key mutations (e.g., F432A) increase substrate binding pocket flexibility .
  • Co-factor Regeneration : Couple CHMO with glucose dehydrogenase (GDH) in a bioreactor to sustain NADPH levels, improving yield by 30–40% .

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